molecular formula C11H11N3 B13625480 3-Methyl-5-(pyrimidin-5-yl)aniline

3-Methyl-5-(pyrimidin-5-yl)aniline

Cat. No.: B13625480
M. Wt: 185.22 g/mol
InChI Key: UXUDNRQGVFDJRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrimidin-5-yl)aniline typically involves the reaction of aniline derivatives with pyrimidine precursors. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various substituted pyrimidine derivatives . This reaction can be performed under mild conditions and offers good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

3-Methyl-5-(pyrimidin-5-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(pyrimidin-5-yl)aniline
  • 3-Methyl-6-(pyrimidin-5-yl)aniline
  • 3-Methyl-5-(pyrimidin-4-yl)aniline

Uniqueness

3-Methyl-5-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and applications in various fields.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-5-pyrimidin-5-ylaniline

InChI

InChI=1S/C11H11N3/c1-8-2-9(4-11(12)3-8)10-5-13-7-14-6-10/h2-7H,12H2,1H3

InChI Key

UXUDNRQGVFDJRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CN=CN=C2

Origin of Product

United States

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